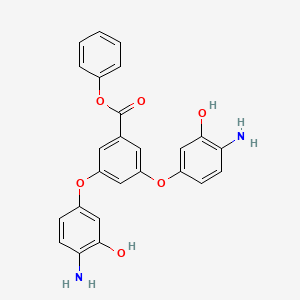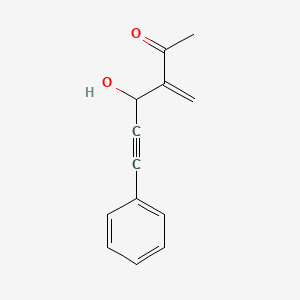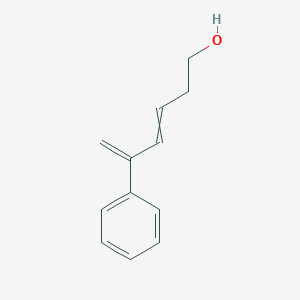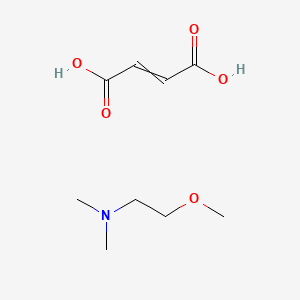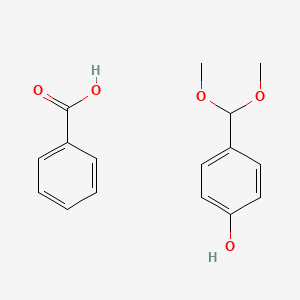![molecular formula C10H13NO B14213217 N-[(1R)-1-(4-Methylphenyl)ethyl]formamide CAS No. 619326-42-0](/img/structure/B14213217.png)
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide is an organic compound with the molecular formula C10H13NO It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a (1R)-1-(4-methylphenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(4-Methylphenyl)ethyl]formamide typically involves the reaction of (1R)-1-(4-methylphenyl)ethylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, with the amine and formic acid being mixed in a suitable solvent such as methanol or ethanol. The mixture is then heated to promote the formation of the formamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or platinum may be used to facilitate the reaction, and continuous flow reactors can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Mécanisme D'action
The mechanism by which N-[(1R)-1-(4-Methylphenyl)ethyl]formamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1R)-1-(4-Methylphenyl)ethyl]acetamide
- N-[(1R)-1-(4-Methylphenyl)ethyl]benzamide
- N-[(1R)-1-(4-Methylphenyl)ethyl]propionamide
Uniqueness
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or binding affinities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
619326-42-0 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
N-[(1R)-1-(4-methylphenyl)ethyl]formamide |
InChI |
InChI=1S/C10H13NO/c1-8-3-5-10(6-4-8)9(2)11-7-12/h3-7,9H,1-2H3,(H,11,12)/t9-/m1/s1 |
Clé InChI |
ZZVPBNHNTXPFNN-SECBINFHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C)NC=O |
SMILES canonique |
CC1=CC=C(C=C1)C(C)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
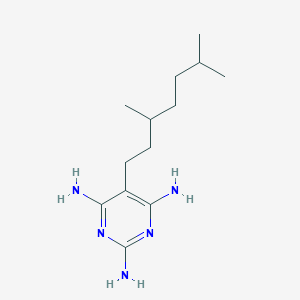

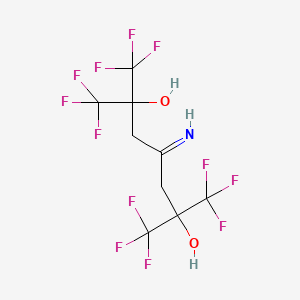
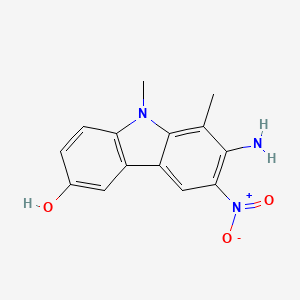
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
